Enalapril N-Glucuronide

Description

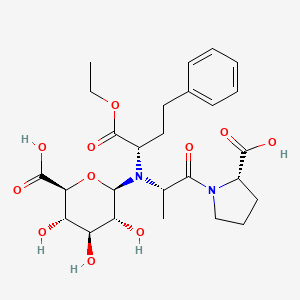

Enalapril N-Glucuronide is a metabolite and impurity of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, diabetic nephropathy, and heart failure . Structurally, it is formed via N-glucuronidation of enalapril, resulting in the addition of a glucuronic acid moiety to the nitrogen atom of the drug. Its molecular formula is C₂₄H₃₂N₂O₁₁, with a molecular weight of 524.53 g/mol . While enalapril is primarily metabolized to its active diacid form (enalaprilat), its N-glucuronide represents a minor pathway, accounting for a small fraction of total metabolism . Unlike O-glucuronides, N-glucuronides are less common and often associated with specific enzymatic and pharmacokinetic properties .

Properties

Molecular Formula |

C26H36N2O11 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |

InChI Key |

AYYMUVDBIHEPGL-DBLIMBOXSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Biosynthetic Formation via Enzymatic Glucuronidation

Biological Pathway: this compound is primarily formed in the liver by the action of UDP-glucuronosyltransferase enzymes, specifically UGT1A4 and UGT2B10. These enzymes catalyze the conjugation of glucuronic acid to the nitrogen atom of enalapril, producing the N-glucuronide metabolite. This process is a phase II metabolic reaction enhancing drug solubility and excretion.

In Vitro Enzyme Assays: Liver microsomes or S9 fractions from humans or animal models are incubated with enalapril and UDP-glucuronic acid (UDPGA) under controlled conditions (pH ~7.4, 37°C). Alamethicin is often added to permeabilize microsomal membranes. After incubation, the reaction is stopped by protein precipitation, and the glucuronide metabolite is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Advantages: This method reflects physiological metabolism, providing authentic metabolite with correct stereochemistry and conjugation site.

Limitations: Scale-up is limited by enzyme availability and stability; purification from biological matrices can be challenging.

Microbial Biotransformation

Concept: Certain microorganisms can mimic mammalian glucuronidation by expressing glucuronosyltransferase-like enzymes or by cofactor-mediated conjugation. This approach is used to produce N-glucuronides including this compound.

Process: Microbial cultures are incubated with enalapril under optimized conditions to promote glucuronide formation. The metabolite is then extracted and purified.

Benefits: Enables preparative-scale synthesis of glucuronides, useful for metabolite identification and pharmacological studies.

Challenges: Variable yields, potential for side reactions, and metabolite stability issues.

Chemical Synthesis via Late-Stage Glucuronidation

Overview: Chemical synthesis of N-glucuronides is complex due to the need for regioselective conjugation at the nitrogen atom and the preservation of stereochemistry.

Method: Late-stage chemical glucuronidation involves activating glucuronic acid derivatives (e.g., trichloromethyl carbonate derivatives) and coupling them with the nitrogen of enalapril or its analogs under mild conditions.

-

- Protect functional groups on enalapril if necessary.

- React enalapril with an activated glucuronic acid derivative in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperature (room temperature to 50°C).

- Remove protecting groups and purify the product by crystallization or chromatography.

Example: One patent describes dissolving an intermediate compound in THF, adding trichloromethyl carbonate reagent at room temperature, stirring for 1 hour, then heating to 50°C for 3 hours to effect glucuronide formation.

Advantages: Provides access to pure glucuronide metabolites without biological matrices; scalable for research quantities.

Drawbacks: Requires multiple synthetic steps, protection/deprotection strategies, and careful control of reaction conditions.

Supporting Data and Analytical Techniques

Molecular and Structural Data of this compound

| Property | Data |

|---|---|

| Molecular Formula | C26H36N2O11 |

| Molecular Weight | 552.6 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |

| Standard InChIKey | AYYMUVDBIHEPGL-DBLIMBOXSA-N |

| SMILES | CCOC(=O)C@HN([C@H]2C@@HO)C@@HC(=O)N3CCC[C@H]3C(=O)O |

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound from reaction mixtures or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and structure, detects metabolites at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation, including stereochemistry.

Enzyme Kinetic Assays: Measure formation rates using microsomal preparations and UDPGA as cofactor.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Glucuronidation | Liver microsomes or recombinant UGT enzymes catalyze glucuronide formation | Physiological relevance; stereospecific product | Limited scale; requires enzyme sources |

| Microbial Biotransformation | Microorganisms convert enalapril to N-glucuronide | Scalable; mimics biological metabolism | Variable yields; purification complexity |

| Chemical Late-Stage Glucuronidation | Chemical coupling of activated glucuronic acid derivatives to enalapril | Pure product; scalable for research | Multi-step synthesis; requires protection strategies |

Chemical Reactions Analysis

Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur in the presence of water and is often catalyzed by enzymes such as glucuronidases.

Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .

Scientific Research Applications

Enalapril N-Glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of enalapril in the body.

Drug Development: Insights gained from studying this compound can aid in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Enzymatic Pathways and Isoform Specificity

N-glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A3 and UGT1A4 being primary isoforms for nitrogen-containing substrates . For example:

- Midazolam N-Glucuronide : Formed exclusively by UGT1A4 in humans, contrasting with its O-glucuronides (catalyzed by UGT2B4/2B7) .

- Bucolome N-Glucuronide : In rats, UGT1A6 and UGT2B1 are responsible, highlighting species-specific isoform differences .

- Olanzapine 10-N-Glucuronide : Unique to humans and dependent on UGT1A4 .

Species Specificity

Metabolic Stability and Excretion

Clinical and Pharmacokinetic Relevance

- Drug-Drug Interactions : Enalapril’s pharmacokinetics are influenced by OATP1B1 transporters, which may affect its availability for glucuronidation .

- Therapeutic Monitoring : RPV N-glucuronide detection in plasma correlates with intramuscular administration, suggesting utility in adherence monitoring for HIV prophylaxis .

- Toxicological Implications: N-glucuronides of 4-aminobiphenyl (a carcinogen) form DNA adducts in bladder urothelium, underscoring their role in toxicity .

Data Table: Comparative Analysis of N-Glucuronides

Key Research Findings

Stereochemical Variations : E-10-hydroxyamitriptyline N-glucuronide contains racemic enantiomers, unlike its O-glucuronide counterpart, which is enantiomerically enriched .

Enzyme Redundancy : RPV N-glucuronide formation involves multiple UGTs , contrasting with isoform-specific pathways for midazolam or olanzapine .

Toxicity Mechanisms: N-glucuronides of carcinogens (e.g., 4-aminobiphenyl) contribute to DNA adduct formation, linking metabolism to oncogenicity .

Analytical Challenges : Midazolam N-glucuronide hydrolysis in urine complicates quantification, necessitating advanced LC-MS methods .

Q & A

Q. What analytical methodologies are recommended for quantifying Enalapril N-Glucuronide in biological matrices such as plasma or urine?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Ionization mode : Negative electrospray ionization (ESI-) for glucuronides due to their polarity .

- Collision energy : Optimized based on fragmentation patterns (e.g., declustering potential [DP] of 156 V for trifluoperazine N-glucuronide) .

- Validation : Include intra-/inter-day accuracy (85–115%) and precision (<15% CV), as demonstrated in midazolam N-glucuronide assays .

Q. How can researchers distinguish this compound from its positional isomers or other metabolites?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to resolve exact masses (e.g., m/z 432.202 for diphenhydramine N-glucuronide) and MS/MS fragmentation patterns (e.g., m/z 167.0850 as a diagnostic fragment) .

- Chromatographic separation with reversed-phase columns (e.g., C18) and gradient elution to resolve co-eluting metabolites .

Q. What experimental designs are critical for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

- Sampling : Collect plasma/urine at staggered time points to capture peak concentrations (e.g., N-glucuronides may peak 2 hours later than parent drugs) .

- Hydrolysis controls : Include β-glucuronidase-treated samples to differentiate conjugated vs. free metabolites .

Advanced Research Questions

Q. How does the stability of this compound vary under physiological pH conditions, and what are the implications for renal excretion?

Methodological Answer:

- Conduct stability assays at pH 5.5 (mimicking urine) and pH 7.4 (plasma). Acid-labile N-glucuronides (e.g., N-acetylbenzidine N-glucuronide) hydrolyze 14–30× faster at pH 5.5, suggesting renal reactivation risks .

- Compare hydrolysis rates using LC-MS/MS to quantify intact vs. degraded metabolite .

Q. What systems biology approaches can elucidate this compound’s role in drug interactions or off-target effects?

Methodological Answer:

- Network pharmacology : Predict targets using SwissTargetPrediction (≥50% similarity threshold) and overlay with disease-related genes (e.g., rheumatoid arthritis from DisGeNET) .

- Statistical validation : Apply ANOVA (e.g., one-way for dose-response; two-way for time-series) and post-hoc tests (e.g., Bonferroni) to confirm significance .

Q. How can contradictory data on this compound’s tissue distribution be resolved?

Methodological Answer:

Q. What are the challenges in detecting this compound in complex matrices, and how can they be mitigated?

Methodological Answer:

- Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to normalize ion suppression/enhancement .

- Sensitivity : Optimize solid-phase extraction (SPE) protocols for glucuronide enrichment, achieving lower limits of quantification (LLOQ) <1 ng/mL .

Q. How do genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) affect this compound formation?

Methodological Answer:

- In vitro assays : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to quantify metabolic activity .

- Population studies : Correlate UGT genotyping data (e.g., TaqMan assays) with pharmacokinetic variability in clinical cohorts .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between in vitro and in vivo metabolic data for this compound?

Methodological Answer:

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects on this compound formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.